3-Methyl-3-azabicyclo[3.3.1]nonane
Description
Contextual Significance of Bicyclo[3.3.1]nonane Scaffolds in Organic and Medicinal Chemistry
The bicyclo[3.3.1]nonane scaffold is a privileged structural motif found in over 1,000 natural products, including alkaloids, terpenoids, and polyketides. rsc.orgresearchgate.net These natural products exhibit a wide range of biological activities, with applications in treating neurodegenerative diseases, parasitic infections, and cancer. rsc.orgresearchgate.net The inherent three-dimensional architecture of the bicyclo[3.3.1]nonane system provides a rigid framework that allows for precise spatial orientation of functional groups, a critical feature for effective interaction with biological targets. ucl.ac.uk This architectural complexity often leads to greater biological activity and a higher success rate for compounds as potential drug candidates compared to flatter, aromatic molecules. ucl.ac.uk
The versatility of the bicyclo[3.3.1]nonane core has led to its use in the development of novel therapeutics. For instance, indole (B1671886) alkaloids containing the azabicyclo[3.3.1]nonane architecture have shown promise as anticancer, antimalarial, anti-inflammatory, and antiarrhythmic agents. rsc.orgnih.gov Furthermore, the development of synthetic methods to construct and functionalize this scaffold is an active area of research, aiming to create new molecules with tailored properties for medicinal chemistry and drug design programs. ucl.ac.uk
Historical Overview of the Discovery and Initial Academic Investigations of 3-Azabicyclo[3.3.1]nonane Systems
The history of the 3-azabicyclo[3.3.1]nonane system is intrinsically linked to the broader exploration of bicyclic alkaloids. The first documented synthesis of an aza-analogue of bicyclo[3.3.1]nonane was the discovery of Tröger's base in 1887 by Julius Tröger. nih.gov This compound was synthesized through the reaction of p-toluidine (B81030) with formaldehyde (B43269), though its correct structure was not confirmed until nearly half a century later, in 1935. nih.gov A significant milestone was achieved in 1944 when the enantiomers of Tröger's base were successfully separated, demonstrating that chirality could exist in atoms other than carbon. nih.gov
Early academic investigations into the bicyclo[3.3.1]nonane ring system were sporadic but laid the groundwork for future research. oregonstate.edu Synthetic efforts in the mid-20th century focused on understanding the stereochemical aspects of reactions involving this scaffold. For example, Michael reactions were employed to create substituted 3-azabicyclo[3.3.1]nonane derivatives, and the stereochemistry of these products was studied in detail. researchgate.net The development of various synthetic routes, such as the Effenberger-type cyclization discovered in 1984, provided more efficient ways to construct the bicyclo[3.3.1]nonane core, opening up new avenues for the synthesis of novel derivatives. rsc.orgnih.gov These foundational studies were crucial for establishing the chemistry of 3-azabicyclo[3.3.1]nonane systems and their potential applications.
Scope and Research Imperatives for 3-Methyl-3-azabicyclo[3.3.1]nonane
This compound serves as a key building block and ligand in contemporary chemical research. Its rigid structure and the presence of a tertiary amine make it a versatile synthon for creating more complex molecules with potential therapeutic applications. Research has focused on the synthesis of various derivatives and the study of their conformational preferences and biological activities. researchgate.netresearchgate.net
For example, derivatives of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one have been synthesized and their conformations analyzed using spectroscopic methods. researchgate.netcsic.es These studies have shown that the molecule typically adopts a flattened chair-chair conformation with the N-methyl group in an equatorial position. researchgate.net The reactivity of the carbonyl group at the C-9 position allows for the introduction of a wide range of substituents, leading to the creation of diverse chemical libraries for biological screening. researchgate.net
The synthesis of polysubstituted derivatives of this compound is an area of active investigation. One-pot tandem Mannich reactions have been developed for the facile synthesis of the 3-azabicyclo[3.3.1]nonane scaffold, which can then be N-methylated. rsc.org These synthetic strategies enable the efficient production of a variety of derivatives with different substitution patterns. rsc.org
Below are tables detailing the properties and spectroscopic data for a key derivative of this compound.
Table 1: Computed Properties of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 g/mol |
| Exact Mass | 153.115364102 u |
| XLogP3 | 0.8 |
| Hydrogen Bond Acceptor Count | 2 |
Data sourced from echemi.com
Table 2: Spectroscopic Data for (this compound-1,5,7-triyl)tris(phenylmethanone)
| Spectrum | Chemical Shifts (δ) |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | 7.36 – 7.31 (m, 1H), 7.30 – 7.24 (m, 3H), 6.99 (dt, J = 15.4, 7.8 Hz, 5H), 6.93 (t, J = 7.4 Hz, 1H), 6.87 (dd, J = 7.4, 1.4 Hz, 2H), 5.41 – 5.34 (m, 1H), 3.03 (d, J = 10.5 Hz, 2H), 2.19 (s, 3H), 2.10 (dd, J = 11.7, 5.5 Hz, 4H), 1.78 – 1.68 (m, 4H) |
| ¹³C NMR (126 MHz, CDCl₃) | 214.19, 209.74, 151.83, 150.77, 137.34, 132.99, 131.45, 129.77, 129.52, 126.27, 123.25, 121.06, 119.40, 117.80, 61.81, 49.36, 46.05, 44.88, 44.60, 43.24, 36.12, 35.79, 29.81 |
Data sourced from rsc.org
The ongoing research into this compound and its derivatives is driven by the need for novel molecular scaffolds in drug discovery and materials science. The unique conformational and electronic properties of this compound make it a promising platform for the development of new chemical entities with significant biological and chemical applications.
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-10-6-8-3-2-4-9(5-8)7-10/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAPFBIHNSENPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Routes for 3 Methyl 3 Azabicyclo 3.3.1 Nonane and Its Analogues
Classical and Contemporary Approaches to the Azabicyclic Core Construction
The synthesis of the 3-azabicyclo[3.3.1]nonane (3-ABN) framework, the parent structure of 3-Methyl-3-azabicyclo[3.3.1]nonane, is a significant focus in organic synthesis due to its presence in complex natural products like diterpene alkaloids. rsc.org Methodologies for its construction are broadly classified into two main categories: Mannich reaction-based syntheses and other cyclization strategies. These approaches often aim to build the characteristic bridged piperidine (B6355638) ring system efficiently.
Mannich Reaction-Based Syntheses and Variations
The Mannich reaction is a cornerstone in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives. acs.orgnih.gov This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located next to a carbonyl group, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. nih.govnih.gov For the synthesis of the 3-ABN core, double Mannich reactions are particularly effective, enabling the construction of the bicyclic system from acyclic or monocyclic precursors. nih.govthieme-connect.com The reaction's versatility allows for the incorporation of various substituents on the bicyclic framework.
A significant advancement in the synthesis of the 3-azabicyclo[3.3.1]nonane scaffold is the development of one-pot tandem Mannich annulation reactions. rsc.orgdntb.gov.ua This approach allows for the direct synthesis of 3-ABN derivatives from readily available starting materials in a single procedural step, which is both time- and resource-efficient.
One notable example involves the reaction of aromatic ketones with paraformaldehyde and dimethylamine (B145610). rsc.orgrsc.org This novel tandem process unexpectedly yields the 3-ABN skeleton as the major product instead of the anticipated α,β-unsaturated ketone. rsc.org The reaction proceeds through a proposed mechanism involving initial Mannich condensations followed by cyclization to form a 1,3,5-trisubstituted cyclohexane (B81311) intermediate. A subsequent intramolecular Mannich condensation leads to the final bicyclic product. rsc.org This method has proven effective for a range of aromatic ketones, providing good to excellent yields. rsc.orgrsc.org
The table below summarizes the results from a one-pot tandem Mannich reaction for the synthesis of various (this compound-1,5,7-triyl)tris(phenylmethanone) analogues, demonstrating the scope of the methodology with different substituted aromatic ketones. rsc.org
Table 1: Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives via One-Pot Tandem Mannich Reaction
| Entry | R Group | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | H | (this compound-1,5,7-triyl)tris(phenylmethanone) | 64 | - |
| 2 | 4-Cl | (this compound-1,5,7-triyl)tris((4-chlorophenyl)methanone) | 83 | 179-180 |
| 3 | 4-Br | (this compound-1,5,7-triyl)tris((4-bromophenyl)methanone) | 81 | 156-158 |
| 4 | 4-Me | (this compound-1,5,7-triyl)tris(p-tolylmethanone) | 71 | 104-106 |
| 5 | 4-OMe | (this compound-1,5,7-triyl)tris((4-methoxyphenyl)methanone) | 75 | 138-140 |
| 6 | 4-F | (this compound-1,5,7-triyl)tris((4-fluorophenyl)methanone) | 65 | 135-137 |
| 7 | 2-Thienyl | (this compound-1,5,7-triyl)tris(thiophen-2-ylmethanone) | 73 | 178-179 |
This table was generated using data from a study on the one-pot synthesis of 3-ABN scaffolds. rsc.org
Optimizing reaction conditions is critical for maximizing the yield and selectivity of Mannich reactions. numberanalytics.com Key parameters that influence the outcome include the choice of catalyst, solvent, temperature, and pressure. numberanalytics.comresearchgate.net
Catalysts: A variety of catalysts can be employed, including Brønsted acids (e.g., HCl), Lewis acids (e.g., ZnCl2, AlCl3), and organocatalysts. thieme-connect.comnumberanalytics.com In some syntheses of 3-azabicyclo[3.3.1]nonan-9-ones, ammonium (B1175870) acetate (B1210297) is used in ethanol, with the reaction proceeding at a gentle warming temperature (30-35°C). nih.gov For double Mannich reactions of cyclic ketoesters, Lewis acids such as methyltrichlorosilane (B1216827) have been identified as effective activators. nih.gov
Cyclization Strategies
Beyond the Mannich reaction, various other cyclization strategies are employed to construct the azabicyclic core. These methods often involve forming one of the rings of the bicyclic system in a key step.
Ring-closing reactions provide powerful pathways to bicyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings and has been applied to the synthesis of related azabicyclic systems. grafiati.com For instance, aza-Diels-Alder reactions can be used to create the initial piperidine ring, which is then further elaborated.
Nucleophilic ring-opening reactions of strained bicyclic precursors also offer a route to the azabicyclo[3.3.1]nonane framework. A notable example is the Mn(acac)3-catalyzed reaction between bicyclic cyclopropanols and vinyl azides, which can lead to 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. nih.gov Another key strategy is the intramolecular aza-Prins reaction, which can form the 3-azabicyclo[3.3.1]nonane ring system through a carbon-carbon bond formation, generating a rigid bicyclic structure with high regioselectivity. beilstein-journals.org
Intramolecular condensation reactions are widely used to form the bicyclo[3.3.1]nonane core. nih.govrsc.org
Aldol (B89426) Condensation: Base-promoted tandem Michael addition-intramolecular aldolizations are well-documented. nih.govrsc.org For example, the condensation of dimethyl-1,3-acetonedicarboxylate with enals, promoted by bases like piperidine, can yield bicyclo[3.3.1]nonenols in high yields. nih.govrsc.org Organocatalyzed intramolecular aldol reactions have also been successfully used to create the bicyclo[3.3.1]nonane core, sometimes with high stereoselectivity. nih.govrsc.org
Michael Addition: The intramolecular Michael addition is another key C-C bond-forming reaction used in the synthesis of the 3-azabicyclo[3.3.1]nonane skeleton. colab.ws This reaction involves the addition of a nucleophile (enolate) to an α,β-unsaturated carbonyl compound. For example, the reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds leads to the formation of substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. researchgate.net Organocatalytic Michael additions have also been developed for the enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes. researchgate.net These methods highlight the importance of intramolecular condensations in building the complex, bridged architecture of azabicyclic compounds.
Palladium-Promoted Cyclizations
Palladium-catalyzed reactions offer a powerful tool for the construction of the 3-azabicyclo[3.3.1]nonane skeleton. One notable example involves the use of a palladium-catalyzed Heck reaction. This approach can be used to form the bicyclic ring system through an intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, a precursor containing both an amine and an alkene can undergo cyclization in the presence of a palladium catalyst to form the desired bicyclic structure. The efficiency and stereoselectivity of this method can be influenced by the choice of ligands, palladium source, and reaction conditions.
Another palladium-promoted strategy is the intramolecular allylic substitution. In this method, a precursor with an allylic leaving group and a nucleophilic nitrogen atom can be cyclized using a palladium catalyst. This reaction typically proceeds with high stereoselectivity, allowing for the controlled formation of specific isomers of the 3-azabicyclo[3.3.1]nonane ring system.
Reduction-Based Approaches from Precursors
Reduction of precursor molecules is a common and effective strategy for the synthesis of this compound and its derivatives. These methods often start from more readily available bicyclic ketones or oximes.
The reduction of 3-azabicyclo[3.3.1]nonan-9-ones is a direct route to the corresponding 3-azabicyclo[3.3.1]nonanes. A variety of reducing agents can be employed for this transformation. For example, the Wolff-Kishner reduction, which involves the treatment of the ketone with hydrazine (B178648) and a strong base, effectively removes the carbonyl group to yield the desired bicyclic amine. semanticscholar.org This method is particularly useful when other functional groups that are sensitive to acidic conditions are present in the molecule.
Alternatively, the ketone can be converted to its corresponding oxime, which can then be reduced to the amine. This two-step process provides another pathway to the 3-azabicyclo[3.3.1]nonane core. The reduction of the oxime can be achieved using various reagents, such as lithium aluminum hydride or catalytic hydrogenation. The choice of reducing agent can sometimes influence the stereochemical outcome of the reaction, particularly if there are stereocenters near the carbonyl group.
Catalytic hydrogenation is a widely used and efficient method for the synthesis of this compound and its analogs. csic.es This technique involves the reaction of a precursor containing a reducible functional group, such as a double bond or a carbonyl group, with hydrogen gas in the presence of a metal catalyst.
For instance, the catalytic hydrogenation of a 3-azabicyclo[3.3.1]nonene derivative will reduce the double bond to afford the saturated bicyclic system. csic.es Similarly, the hydrogenation of a 3-azabicyclo[3.3.1]nonan-9-one can yield the corresponding alcohol or, under more forcing conditions, the completely reduced alkane. google.com Common catalysts for these reactions include platinum, palladium, and rhodium, often supported on carbon. csic.esnih.gov The choice of catalyst and reaction conditions (e.g., pressure, temperature, and solvent) can be optimized to achieve high yields and selectivity. nih.gov For example, the use of a ruthenium catalyst has been explored for the reduction of azabicyclo nonane (B91170) compounds. google.com
Table 1: Comparison of Synthetic Methods for this compound
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
| Palladium-Promoted Cyclization | Acyclic amine with alkene or allylic leaving group | Palladium catalyst, ligands | High stereoselectivity, mild reaction conditions | Cost of catalyst, potential for side reactions |
| Wolff-Kishner Reduction | 3-Azabicyclo[3.3.1]nonan-9-one | Hydrazine, strong base (e.g., KOH) | Effective for complete deoxygenation | Harsh basic conditions may not be suitable for all substrates |
| Oxime Reduction | 3-Azabicyclo[3.3.1]nonan-9-one oxime | LiAlH₄ or H₂/catalyst | Alternative to direct ketone reduction | Two-step process, potential for stereoisomeric mixtures |
| Catalytic Hydrogenation | 3-Azabicyclo[3.3.1]nonene or -nonan-9-one | H₂, metal catalyst (Pt, Pd, Ru) | High yields, clean reactions, scalable | Catalyst poisoning, potential for over-reduction |
Stereoselective and Asymmetric Synthesis of Chiral Analogues
The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective and asymmetric methods for the synthesis of chiral analogues of this compound. rsc.org These methods aim to control the three-dimensional arrangement of atoms in the molecule, which is crucial for its biological activity.
One approach involves the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of various chiral bicyclic compounds.
Asymmetric catalysis is another powerful tool for the synthesis of chiral molecules. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral 3-azabicyclo[3.3.1]nonane analogues, chiral organocatalysts and transition-metal catalysts have been employed. For example, a domino Michael-hemiacetalization-Michael reaction catalyzed by modularly designed organocatalysts has been used to synthesize functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with high stereoselectivity. nih.gov
Furthermore, stereoselective cyclization reactions, such as the domino Michael–Dieckman process, can be used to construct the bicyclic core with a high degree of stereochemical control. thieme-connect.com The stereochemistry of the final product is often dictated by the stereochemistry of the starting materials and the reaction conditions.
Exploration of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules like this compound. This involves developing methods that are more environmentally friendly, for example, by reducing waste, using less hazardous solvents, and improving energy efficiency.
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is a key green chemistry approach. rsc.org This strategy can significantly reduce the amount of solvent and energy used, as well as minimize the need for purification of intermediates. For instance, a one-pot tandem Mannich reaction has been developed for the efficient formation of the azabicyclo framework.
The use of microwave irradiation as an energy source is another green chemistry technique that has been applied to the synthesis of related bicyclic compounds. researchgate.net Microwave-assisted synthesis can often accelerate reaction rates, leading to shorter reaction times and improved energy efficiency.
Furthermore, the development of catalytic methods, particularly those that use non-toxic and abundant metals, aligns with the principles of green chemistry. The use of water as a solvent, where possible, also contributes to a more sustainable synthetic process.
Design Considerations for Multi-Step Synthetic Pathways
The synthesis of this compound and its more complex analogues often requires multi-step synthetic pathways. thieme-connect.com The design of these pathways involves careful consideration of several factors to ensure an efficient and successful synthesis.
The order of reactions is also critical. Functional group transformations must be planned in a way that avoids protecting and deprotecting steps, which add to the length and reduce the efficiency of the synthesis. The compatibility of different functional groups with the reaction conditions of subsequent steps must be carefully evaluated.
For complex targets, a retrosynthetic analysis is often employed. This involves breaking down the target molecule into simpler, more readily available starting materials. This process helps to identify potential synthetic routes and key bond formations. The stereochemical complexity of the target molecule must also be considered from the outset, with a clear strategy for controlling the formation of chiral centers. thieme-connect.com
Chemical Transformations and Reaction Pathways of 3 Methyl 3 Azabicyclo 3.3.1 Nonane
Functional Group Interconversions and Derivatization
The core structure of 3-Methyl-3-azabicyclo[3.3.1]nonane allows for a range of functional group interconversions, primarily centered around the nitrogen atom and the bicyclic carbon skeleton. These reactions are crucial for the synthesis of more complex derivatives.
The oxidation of 3-azabicyclo[3.3.1]nonane derivatives can occur at both the nitrogen atom and the carbon framework, leading to a variety of products. The N-methyl group in the title compound can influence the outcome of these reactions.
A key transformation is the oxidation of the nitrogen atom to form N-oxides. While specific studies on the direct oxidation of this compound are not prevalent, the synthesis of the related 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) from its corresponding amine highlights the accessibility of the N-oxide state in this bicyclic system. mdpi.comacs.org This stable nitroxyl (B88944) radical is a highly effective organocatalyst for the oxidation of alcohols to aldehydes and ketones. acs.org
Oxidation of the bicyclic carbon skeleton has been demonstrated on related N-acyl derivatives. For instance, the chromic acid oxidation of 3-benzoyl-3-azabicyclo[3.3.1]nonane results in oxidation at the C6 position to yield 3-benzoyl-3-azabicyclo[3.3.1]nonan-6-one. acs.org Further oxidation can lead to ring-opened products. acs.org These findings suggest that the carbon skeleton of this compound is also susceptible to oxidation, likely at positions activated by the ring conformation or neighboring groups.
Table 1: Representative Oxidation Reactions of 3-Azabicyclo[3.3.1]nonane Derivatives
| Starting Material | Oxidizing Agent | Product(s) | Reference |
| 9-Azabicyclo[3.3.1]nonane | Oxone®, NaHCO₃, Na₂CO₃, H₂O, CH₂Cl₂ | 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) | acs.org |
| 3-Benzoyl-3-azabicyclo[3.3.1]nonane | Chromic acid | 3-Benzoyl-3-azabicyclo[3.3.1]nonan-6-one | acs.org |
The reduction of functionalized this compound derivatives, particularly those containing carbonyl groups, is a common and vital transformation for introducing new stereocenters and functional groups. The reduction of ketone derivatives at various positions on the bicyclic frame leads to the corresponding alcohols.
For example, the reduction of 9-oxo-3-azabicyclo[3.3.1]nonane derivatives with sodium borohydride (B1222165) in methanol (B129727) yields the corresponding endo-alcohols. google.comgoogle.com Similarly, lithium aluminum hydride has been employed for the reduction of bicyclic β-ketoesters to diols. bath.ac.uk These reductions are often stereoselective, with the steric hindrance of the bicyclic system directing the approach of the hydride reagent.
Furthermore, reductive amination of ketone derivatives provides a pathway to various amine-substituted compounds. The reaction of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) leads to the formation of the corresponding 9-amino derivatives. pleiades.online
Table 2: Reduction of Functionalized 3-Azabicyclo[3.3.1]nonane Derivatives
| Starting Material | Reducing Agent | Product | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium borohydride | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | google.com |
| 3-Substituted 3-azabicyclo[3.3.1]nonan-9-one | Sodium triacetoxyborohydride, Amine | 3-Substituted 9-amino-3-azabicyclo[3.3.1]nonane | pleiades.online |
| Bicyclic β-ketoester | Lithium aluminum hydride | Diol | bath.ac.uk |
Nucleophilic and Electrophilic Substitution Reactions on the Bicyclic Framework
The rigid structure of the 3-azabicyclo[3.3.1]nonane skeleton influences the course of substitution reactions. The C9 position (the methylene (B1212753) bridge) is a common site for functionalization.
Nucleophilic substitution reactions often occur at the C9 position, especially when a good leaving group is present. More commonly, nucleophilic additions to a C9-keto group are observed, followed by dehydration or reduction. The condensation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) hydrate (B1144303) yields the corresponding oximes and hydrazones. pleiades.online
While direct electrophilic substitution on the C-H bonds of the this compound framework is not extensively documented, the reactivity of the nitrogen atom towards electrophiles is a fundamental aspect of its chemistry. The synthesis of various N-substituted derivatives, such as N-benzoyl or N-sulfonyl analogs, proceeds through the reaction of the parent secondary amine with the corresponding acylating or sulfonylating agents. The N-methyl group of the title compound is itself the result of an electrophilic attack on the nitrogen of the parent 3-azabicyclo[3.3.1]nonane.
Formation of Spiro Heterocyclic Compounds at Bridging Positions
The C9 position of the 3-azabicyclo[3.3.1]nonane skeleton is a versatile anchor for the construction of spiro heterocyclic systems. The ketone functionality at this position is a common precursor for such transformations.
For instance, the reaction of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones with acetic anhydride (B1165640) leads to the formation of spiro-thiadiazoline derivatives at the C9 position. researchgate.net This demonstrates the utility of the C9-carbonyl group as a handle for synthesizing more complex, polycyclic structures. The formation of spiro compounds is not limited to sulfur-containing heterocycles, with a variety of other cyclic systems being accessible through appropriate choice of reagents. researchgate.netchemijournal.com
Scope of Rearrangement Reactions and Their Mechanistic Implications
The strained bicyclic system of 3-azabicyclo[3.3.1]nonane and its derivatives can undergo various rearrangement reactions, often driven by the release of ring strain or the formation of more stable intermediates.
One notable example is the Beckmann rearrangement of oximes derived from 3-azabicyclo[3.3.1]nonan-9-one. The rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids in the presence of an acid catalyst can lead to the formation of bicyclic lactams. core.ac.uk The regioselectivity of this rearrangement is influenced by the stereochemistry of the oxime and the reaction conditions.
Photochemical rearrangements of the 3-azabicyclo[3.3.1]nonane skeleton have also been observed. These reactions can lead to significant changes in the ring system, providing access to novel molecular architectures. dntb.gov.ua The mechanism of these rearrangements often involves the formation of radical or ionic intermediates, followed by bond migrations to yield the rearranged product. The presence of the nitrogen atom is often a crucial requirement for these skeletal rearrangements to occur. dntb.gov.ua
Structural Elucidation and Conformational Analysis of 3 Methyl 3 Azabicyclo 3.3.1 Nonane Systems
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for the detailed characterization of the 3-methyl-3-azabicyclo[3.3.1]nonane scaffold. These techniques provide a wealth of information regarding the connectivity of atoms, the stereochemistry, and the dynamic processes occurring in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound systems. nih.govnih.govacs.orgnih.govrsc.orgnih.gov The conformation of the bicyclic structure and the stereochemistry of its substituents are routinely determined using NMR techniques. nih.gov
A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for the complete assignment of proton (¹H) and carbon (¹³C) signals in the spectra of this compound derivatives. nih.govnih.gov Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) help in distinguishing between CH, CH₂, and CH₃ groups.
Two-dimensional NMR experiments are particularly powerful in establishing the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing adjacent protons. nih.govnih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.govnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons. nih.govnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. nih.govnih.gov
The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern and stereochemistry of the 3-azabicyclo[3.3.1]nonane framework. nih.govnih.gov For instance, in derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the conformational preferences can be studied and corroborated by quantum mechanical calculations. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 3-Azabicyclo[3.3.1]nonane Derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | 3.18 (d, J = 11.5 Hz, 2H) | 61.15 |
| C4 | 2.49 (d, J = 11.2 Hz, 2H) | 48.86 |
| N-CH₃ | 2.41 (s, 3H) | 40.00 |
| C1 | 2.25 (d, J = 16.5 Hz, 1H), 2.17 (d, J = 13.0 Hz, 1H) | 47.28 |
| C5 | 2.05 (d, J = 12.7 Hz, 1H), 1.94 (q, J = 12.8, 11.6 Hz, 2H) | 37.27 |
| C6, C8 | - | 35.55, 29.84 |
| C7 | - | - |
| C9 | 5.08 – 5.02 (m, 1H) | 204.22 (C=O) |
Note: Data is illustrative and based on a complex substituted derivative. rsc.org
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating conformational changes and stereomutations in molecules. In the context of bicyclo[3.3.1]nonane systems, DNMR has been used to measure the energy barriers for processes like ring inversion and rotation around single bonds. For example, variable temperature NMR studies on diarylbicyclo[3.3.1]nonanes have been used to measure the rotational barriers around the aryl-C9 bonds. nih.gov Although this specific study was not on a 3-aza derivative, the principles are directly applicable to studying the dynamic behavior of the this compound skeleton. The interconversion of stereoisomers can be monitored by observing changes in the NMR spectra as a function of temperature, allowing for the calculation of activation energy barriers. rsc.org
Infrared (IR) and Raman spectroscopy are complementary techniques that provide valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
IR Spectroscopy is particularly useful for identifying characteristic vibrational modes. In derivatives of this compound, key absorptions would include C-H stretching and bending frequencies for the aliphatic framework, and potentially C=O stretching vibrations if a carbonyl group is present, as in the case of nonanone derivatives. mdpi.com For example, a C=O stretch is typically observed around 1716-1718 cm⁻¹. mdpi.com The N-CH₃ group also gives rise to specific vibrations.
Raman Spectroscopy can also be used to identify functional groups and is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary data to IR spectroscopy. csic.es Studies on related diazabicyclo[3.3.1]nonane systems have utilized both IR and Raman spectroscopy to investigate intermolecular hydrogen bonding. csic.esacs.org
Table 2: Characteristic IR Frequencies for a 3-Azabicyclo[3.3.1]nonane Derivative.
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (ketone) | ~1716 |
| C=N | ~1628-1630 |
| C-H (aliphatic) | ~2850-2990 |
Note: Data is based on a related bicyclic system. mdpi.com
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This is essential for confirming the identity of newly synthesized this compound derivatives and distinguishing them from isomers. rsc.orgmdpi.comresearchgate.net For example, in the synthesis of a cyano-substituted 3-azabicyclo[3.3.1]nonane, HRMS was used alongside NMR and IR to confirm the structure of the product. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While spectroscopic methods provide detailed information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's conformation and absolute configuration in the solid state. nih.goviucr.org This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.
For various derivatives of the 3-azabicyclo[3.3.1]nonane system, X-ray crystallography has been instrumental in:
Determining the stereochemistry of substituents. nih.gov
Analyzing the conformation of the six-membered rings (often a chair-chair or chair-boat conformation). acs.org
Investigating intermolecular interactions, such as hydrogen bonding, in the solid state. iucr.org
For instance, the crystal structure of a 3-azabicyclo[3.3.1]nonane-2,4-dione derivative revealed how molecules are linked into chains via N-H···O hydrogen bonds in the crystal lattice. iucr.org Similarly, in another case, single-crystal X-ray crystallography provided unequivocal proof of the structure of an unexpected product formed during a bridged Ritter reaction. researchgate.netresearchgate.net
Table 3: Crystal Data for a 3-Azabicyclo[3.3.1]nonane Derivative.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.02360 (18) |
| b (Å) | 7.32295 (12) |
| c (Å) | 22.5164 (3) |
| β (°) | 106.0201 (6) |
| Volume (ų) | 2380.99 (6) |
Note: Data corresponds to 3-azabicyclo[3.3.1]nonane-2,4-dione 1-methylnaphthalene (B46632) hemisolvate. iucr.org
Detailed Conformational Dynamics and Preferred Geometries
The conformational landscape of this compound systems is primarily dominated by chair-chair, chair-boat, and twist-chair conformations. rsc.org The relative stability of these conformers is dictated by a delicate balance of steric and electronic interactions within the molecule.
The chair-chair (CC) conformation is often the most stable arrangement for the 3-azabicyclo[3.3.1]nonane skeleton. rsc.orgnih.govoregonstate.edu In this conformation, both the piperidine (B6355638) and cyclohexane (B81311) rings adopt a chair geometry. However, the presence of the lone pair of electrons on the nitrogen atom at position 3 can introduce significant transannular steric repulsion with the axial hydrogen at C-7, leading to a flattening of the cyclohexane ring. rsc.org In derivatives of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one, the N-methyl group typically occupies an equatorial position in the preferred flattened chair-chair conformation. researchgate.net X-ray crystallographic analyses of various 3-azabicyclo[3.3.1]nonane derivatives have confirmed the prevalence of the twin-chair conformation in the solid state. nih.goviucr.orgnih.gov For instance, N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane prefers a twin-chair conformation with a slight flattening at the nitrogen end. niscpr.res.in
The chair-boat (CB) conformation becomes energetically favorable when substituents introduce significant steric strain that destabilizes the chair-chair form. rsc.org For example, the introduction of two methyl groups at the C-7 position of a 3-azabicyclo[3.3.1]nonane derivative causes the cyclohexane ring to flip into a boat conformation to alleviate steric hindrance. nih.gov In some instances, the piperidine ring can adopt a boat conformation while the cyclohexane ring remains in a chair conformation. This can be influenced by factors such as intramolecular hydrogen bonding. researchgate.net
A twist-chair conformation can also be adopted to minimize severe steric interactions present in other conformations. oregonstate.edu While less common, this conformation can be a viable alternative, particularly when bulky substituents are present.
The preferred conformation of this compound derivatives in solution can be determined using NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. nih.gov For example, NOESY correlations can definitively establish the chair conformation of the piperidine ring. nih.gov
| Compound | Predominant Conformation | Method of Analysis |
|---|---|---|
| 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one oxime | Flattened Chair-Chair | NMR Spectroscopy researchgate.net |
| N-Acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane | Twin-Chair | NMR Spectroscopy niscpr.res.in |
| 7,7-Dimethyl[3.3.1]azabicycle derivative | Chair-Boat | NMR Spectroscopy (NOESY) nih.gov |
| 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one | Boat-Chair | X-ray Crystallography rsc.org |
The interconversion between different conformations, such as the chair-chair and chair-boat forms, involves surmounting an energy barrier. The magnitude of this barrier is influenced by the specific substitution pattern on the bicyclic framework. In some N-acyl derivatives of 3-azabicyclo[3.3.1]nonanes, the energy barrier for rotation around the N-CO bond has been determined using dynamic NMR studies. niscpr.res.in For diazabicyclo analogues, computational studies have been employed to evaluate the interconversion barriers around specific dihedral angles, providing insights into the conformational flexibility of the molecule. rsc.org Molecular mechanics calculations have also been utilized to estimate the relative stabilities and interconversion barriers between different conformers. For instance, in 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, the boat-chair conformation is calculated to be more stable than the twin-boat conformation by 4.0 kJ mol⁻¹. rsc.org
Substituents can significantly impact the conformational equilibrium and lead to distortions in the ring geometry of this compound systems.
Substituents at N-3: An N-methyl group generally prefers an equatorial orientation to minimize steric interactions. researchgate.net Acyl groups at the N-3 position can induce a flattening of the piperidine ring due to the partial double bond character of the N-CO bond. niscpr.res.in
Substituents at C-2 and C-4: Bulky substituents, such as phenyl groups, at the C-2 and C-4 positions typically adopt equatorial orientations in the preferred twin-chair conformation. nih.govniscpr.res.in
Substituents at C-7: The presence of an endo substituent at the C-7 position can create significant steric repulsion with the nitrogen lone pair in a chair-chair conformation, favoring a chair-boat or twin-boat conformation. rsc.orgrsc.org For example, an endo methyl group at C-7 in 1-azabicyclo[3.3.1]nonan-2-one causes the twin-boat conformation to be favored. rsc.org
The interplay of these substituent effects determines the final, most stable conformation of the molecule.
Stereochemical Assignment and Analysis of Diastereomers and Enantiomers
The rigid bicyclic structure of this compound allows for the existence of various stereoisomers, including diastereomers and enantiomers. The precise stereochemical assignment is critical for understanding their biological activity.
X-ray crystallography is a definitive method for determining the absolute and relative stereochemistry of these compounds. nih.govnih.gov For instance, the crystal structure of a C9-substituted phenylmorphan (B1201687) derivative confirmed its stereochemistry. nih.gov NMR spectroscopy, particularly 2D techniques like COSY and NOESY, is also a powerful tool for assigning the relative stereochemistry of diastereomers in solution. researchgate.net
The synthesis of this compound derivatives often leads to the formation of diastereomeric mixtures. uva.nl The separation of these diastereomers can be achieved by chromatographic methods. The synthesis of enantiomerically pure compounds can be accomplished through asymmetric synthesis or by resolution of racemic mixtures. nih.govresearchgate.net For example, enantiomers of 5-(3-methoxyphenyl)-2-azabicyclo[3.3.1]nonane have been prepared and used as starting materials for further synthesis. nih.gov The biological evaluation of individual enantiomers often reveals significant differences in their potency and efficacy, highlighting the importance of stereochemistry in drug design. nih.govpsu.edu
Chirality in 3-azabicyclo[3.3.1]nonane systems can also arise from restricted rotation around certain bonds, such as the N-N bond in N-nitroso derivatives, leading to atropisomerism. mostwiedzy.pl
| Compound | Stereochemical Feature | Analytical Method |
|---|---|---|
| (1S,5R,9R)-2-phenethyl-9-((Z)-prop-1-en-1-yl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol | Absolute Configuration | X-ray Crystallography nih.gov |
| Enantiomers of 5-(3-hydroxyphenyl)morphans | Enantiomeric Purity | Chiral Synthesis/Resolution nih.gov |
| Diastereomeric 9-hydroxy-5-(3-hydroxyphenyl-2-phenylethyl-2-azabicyclo[3.3.1]nonanes | Relative Stereochemistry | ¹H-NMR Analysis nih.gov |
| N-Nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes | Atropisomerism/Absolute Configuration | X-ray Crystallography and CD Spectroscopy mostwiedzy.pl |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 3-Methyl-3-azabicyclo[3.3.1]nonane and its analogues.
Density Functional Theory (DFT) is a powerful tool for optimizing the molecular geometry and understanding the electronic properties of azabicyclic systems. For instance, studies on derivatives like 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-benzyloxime (ABN-OBn) have utilized the B3LYP/6-31G(d,p) level of theory for geometry optimization. researchgate.net These calculations provide precise bond lengths, bond angles, and torsion angles, which are often in excellent agreement with experimental X-ray diffraction data. researchgate.net
For ABN-OBn, the optimized geometric parameters revealed that the piperidine (B6355638) ring of the bicyclic system adopts a chair conformation. researchgate.net DFT calculations are also employed to analyze the frontier molecular orbitals (HOMO and LUMO), the energy gap of which is critical for predicting the molecule's chemical reactivity and kinetic stability. For a cyclopropyl (B3062369) derivative of 3-azabicyclo[3.3.1]nonan-9-one, DFT calculations at the B3LYP/6-311++G(d,p) level predicted a HOMO-LUMO gap of 5.3 eV, indicative of charge transfer interactions. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excited states and predict electronic transitions, as demonstrated in the study of ABN-OBn. researchgate.net
Table 1: Selected Optimized Geometric Parameters for a 3-Azabicyclo[3.3.1]nonane Derivative (ABN-OBn) using DFT Data sourced from a study on 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-benzyloxime. researchgate.net
| Parameter | Bond/Angle | Theoretical (DFT) Value | Experimental (XRD) Value |
| Bond Length | C1-C9 | 1.520 Å | 1.520 Å |
| Bond Length | C5-N28 | 1.468 Å | 1.465 Å |
| Bond Length | C3-N29 | 1.280 Å | 1.299 Å |
| Bond Angle | C1-N28-C5 | 114.50° | 115.0° |
| Bond Angle | C3-C2-C8 | 108.16° | 108.5° |
| Bond Angle | C4-C5-N28 | 110.15° | 110.2° |
Semiempirical quantum mechanical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less expensive alternative for studying large molecular systems, making them suitable for conformational analysis. These methods have been successfully applied to derivatives of 3-azabicyclo[3.3.1]nonane to determine preferred conformations. niscpr.res.in
For N-formyl-cis-2,4-diaryl-3-azabicyclo[3.3.1]nonanes, both AM1 and PM3 calculations showed a distinct preference for a twin-chair (CC) conformation over other possibilities like chair-boat (CB). niscpr.res.in The calculations involve determining the heats of formation for various possible conformers, with the lowest energy value indicating the most stable conformation. These theoretical findings are often corroborated by experimental NMR spectroscopy and X-ray crystallography data. niscpr.res.in
Table 2: Calculated Heats of Formation (kcal/mol) for Conformations of N-formyl-cis-2,4-diphenyl-3-azabicyclo[3.3.1]nonane Data derived from a study using MOPAC 6 program. niscpr.res.in
| Conformation | AM1 Method | PM3 Method |
| Twin-Chair | 25.86 | 19.33 |
| Chair-Boat | 31.43 | 24.50 |
The transitions between different conformations, such as the chair-to-boat inversion of the piperidine ring, can be explored by mapping the potential energy hypersurface (PES). This has been accomplished for 3-azabicyclo[3.3.1]nonan-9-one and its N-methyl derivative using the semiempirical AM1 method. researchgate.netacs.org By systematically changing key dihedral angles, the PES can be generated, revealing the energy barriers between different conformational states. This analysis helps in understanding the dynamic behavior of the bicyclic system and the feasibility of interconversion between different forms. researchgate.netacs.org
Molecular Mechanics (MMX) and Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular Mechanics (MM) methods are widely used for the conformational analysis of 3-azabicyclo[3.3.1]nonane derivatives due to their efficiency. Programs utilizing force fields like MMX and MM2 have been employed to study compounds such as the α and β epimers of 1-hydroxymethyl-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol. researchgate.net These calculations consistently show that these compounds favor a slightly flattened chair-chair (CC) conformation, with the N-CH3 group in an equatorial position. researchgate.netresearchgate.net The theoretical results from molecular mechanics generally show good agreement with experimental data obtained from NMR spectroscopy. researchgate.net
Molecular Dynamics (MD) simulations build upon the principles of molecular mechanics by introducing thermal motion, allowing for the observation of the time-dependent behavior of a molecule. nih.gov An MD simulation calculates the forces between atoms and uses them to solve Newton's equations of motion, providing a trajectory of atomic positions over time. nih.govresearchgate.net For flexible molecules like this compound, MD simulations can reveal conformational changes, ligand-receptor interactions, and the stability of different binding modes, which are crucial aspects in drug discovery. researchgate.netmdpi.com Although specific MD studies on the parent compound are not prominent, the methodology is widely applied to similar bicyclic structures to understand their dynamic interactions with biological targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical or machine learning-based approaches that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are built using a set of known compounds and their measured activities or properties. The chemical structures are encoded by numerical values called molecular descriptors. mdpi.com
For the 3-azabicyclo[3.3.1]nonane scaffold, QSAR studies are relevant for optimizing derivatives for specific biological targets. rsc.orgway2drug.com Descriptors can include constitutional indices, topological indices, and quantum chemical parameters. QSPR models can predict properties like lipophilicity (logP), solubility, and melting point. mdpi.com Software like GUSAR (General Unrestricted Structure-Activity Relationships) can be used to generate such models, which are instrumental in the virtual screening of compound libraries and the rational design of new derivatives with improved properties or activities. mdpi.com
Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Modeling
| Descriptor Type | Example Descriptors | Property/Activity Predicted |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Bioavailability, Membrane Permeability, Drug-likeness |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Boiling Point, Viscosity, Receptor Binding Affinity |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, Stability, Pharmacological Activity |
| Steric/3D | Molecular Volume, Surface Area (CoMFA/CoMSIA) | Binding Affinity, Enzyme Inhibition |
In Silico Prediction of Molecular Interactions and Binding Modes
Molecular docking is a primary in silico technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. This method is crucial in drug discovery for screening virtual libraries and understanding the structural basis of a ligand's activity.
For derivatives of 3-azabicyclo[3.3.1]nonane, molecular docking has been used to investigate their potential as enzyme inhibitors. For example, 3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one was evaluated for its binding to the COX-2 enzyme using AutoDock Vina, with the resulting docking scores correlating to experimental inhibitory concentrations (IC₅₀). In another study, designed thiol carboxylic acid derivatives of the scaffold were docked into the active site of metallo-β-lactamase (IMP-1) to predict their binding orientation and interactions with key amino acid residues. uq.edu.au These simulations can identify crucial interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. uq.edu.aunih.gov
Table 4: Example of Molecular Docking Results for a 3-Azabicyclo[3.3.1]nonane Derivative Data based on a study of designed inhibitors for Metallo-β-lactamase (IMP-1). uq.edu.au
| Ligand Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Thiol-based 1 | IMP-1 | ~ -200 (Escore) | Not specified in abstract |
| Thiol-based 2 | IMP-1 | ~ -200 (Escore) | Not specified in abstract |
| Thiol-based 3 | IMP-1 | ~ -200 (Escore) | Not specified in abstract |
| Thiol-based 4 | IMP-1 | ~ -200 (Escore) | Not specified in abstract |
Applications in Advanced Chemical Research and Materials Science
Utility as Molecular Building Blocks in the Synthesis of Complex Natural Products and Alkaloids
The 3-azabicyclo[3.3.1]nonane core is a prominent structural motif in a diverse array of biologically active natural products, particularly alkaloids. nih.govnih.gov This framework is found in sarpagine, ajmaline, and koumine (B8086292) type monoterpenoid indole (B1671886) alkaloids, which exhibit a range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. nih.govrsc.org The synthesis of these complex natural products often relies on the strategic construction of the azabicyclo[3.3.1]nonane skeleton. For instance, a key step in the unified synthesis of sarpagine-ajmaline-koumine type alkaloids involves a Mannich-type cyclization to form an indole-fused azabicyclo[3.3.1]nonane intermediate. nih.gov
The homotropane alkaloids, such as (–)-adaline and (+)-euphococcinine, which are found in insects and plants, also feature the related 9-azabicyclo[3.3.1]nonane ring system. beilstein-journals.orgd-nb.infonih.gov The synthesis of these alkaloids presents a significant challenge due to their unique bicyclic structure with a quaternary stereocenter. beilstein-journals.orgd-nb.info Various synthetic strategies have been developed to construct this core, including innovative radical cyclizations. beilstein-journals.orgnih.gov For example, a "6-exo-dig" radical cyclization of a 2-(but-3-ynyl)piperidine derivative has been successfully employed to create the 9-azabicyclo[3.3.1]nonane framework, a key step in the synthesis of (±)-euphococcinine. beilstein-journals.orgnih.gov
The 3-azabicyclo[3.3.1]nonane skeleton is also a core component of the marine natural product Haliclonin A. nih.gov Furthermore, derivatives of this bicyclic system are found in Aristotelia chilensis alkaloids. researchgate.net The synthesis of these natural products often involves intramolecular cyclization reactions, such as the nitrilium ion cyclization, to form the characteristic azabicyclo[3.3.1]nonane ring system. researchgate.net
Role in Ligand Design for Catalysis and Coordination Chemistry
The rigid framework and the presence of a nitrogen donor atom make 3-methyl-3-azabicyclo[3.3.1]nonane and its derivatives attractive candidates for ligand design in catalysis and coordination chemistry. The conformational rigidity of the bicyclic system allows for precise control over the spatial arrangement of coordinating groups, which can influence the selectivity and activity of metal catalysts.
Derivatives of 3-azabicyclo[3.3.1]nonane, such as bispidine (3,7-diazabicyclo[3.3.1]nonane), have been utilized as ligands in coordination chemistry. These ligands can form stable complexes with various metal ions. For example, bispidine analogues of cisplatin, carboplatin, and oxaliplatin (B1677828) have been synthesized and their structures and cytotoxicity have been investigated. acs.org The rigid bispidine backbone enforces a specific geometry on the metal center, which can impact its biological activity.
Furthermore, the nitrogen atom in the 3-position of the bicyclic system can be readily functionalized to introduce additional donor atoms, creating multidentate ligands. These ligands can be used to construct complex coordination compounds and have potential applications in areas such as asymmetric catalysis and the development of new materials with specific electronic or magnetic properties. The predictable geometry of the azabicyclo[3.3.1]nonane scaffold allows for the rational design of ligands with tailored properties for specific catalytic applications.
Development as Chemical Probes for Investigating Biological Pathways
Chemical probes are essential tools for elucidating the function of proteins and exploring biological pathways. nih.gov The rigid structure of this compound provides a valuable scaffold for the design of potent and selective chemical probes for various biological targets. The defined stereochemistry of the bicyclic system allows for the precise positioning of functional groups to optimize interactions with a target protein.
Derivatives of the related 9-azabicyclo[3.3.1]nonane have been developed as highly selective ligands for sigma-2 (σ2) receptors, which are implicated in various neurological disorders and cancer. researchgate.net By modifying the substituents on the nitrogen atom and the carbamate (B1207046) portion of these molecules, researchers have been able to develop potent and selective σ2 receptor ligands. researchgate.net These compounds, such as SW43, have shown promise as agents for pancreatic tumor treatment and have been used to create biotinylated and fluorescent probes for studying the σ2 receptor. researchgate.net
Furthermore, enantiomerically pure 5-(3-hydroxyphenyl)-N-phenylethylmorphan derivatives, which contain the 2-azabicyclo[3.3.1]nonane core, have been synthesized and evaluated as probes for opioid receptors. psu.edu Several of these compounds exhibited subnanomolar affinity for µ-opioid receptors and displayed potent agonist or antagonist activity. psu.edu These probes are valuable for studying the structure-activity relationships of opioid receptor ligands and for investigating the role of these receptors in pain and addiction. The use of conformationally restricted scaffolds like the azabicyclo[3.3.1]nonane system is crucial for dissecting the specific interactions that govern ligand binding and functional activity at these receptors.
Contribution to Novel Material Development
The unique structural and chemical properties of this compound and its derivatives have led to their exploration in the development of novel materials with tailored characteristics.
Polymer Synthesis and Tailored Material Characteristics
The rigid, bicyclic structure of azabicyclo[3.3.1]nonane derivatives makes them interesting monomers for ring-opening polymerization. The strain associated with the bicyclic system, particularly in conformations forced into a boat form, can be a driving force for polymerization. mdpi.com The resulting polymers would possess a repeating bicyclic unit in their backbone, which could impart unique properties to the material, such as high thermal stability and rigidity.
While the polymerization of this compound itself is not extensively documented, the polymerization of related bicyclic lactams and ureas has been studied. mdpi.com For example, bicyclic ureas containing the bicyclo[3.3.1]nonane framework can undergo anionic polymerization. mdpi.com The incorporation of the rigid azabicyclo[3.3.1]nonane moiety into a polymer chain is expected to influence the material's glass transition temperature, mechanical strength, and solubility. By carefully selecting the substituents on the bicyclic monomer, it may be possible to tailor these properties for specific applications.
Functional Materials with Specific Reactivity or Stability
The azabicyclo[3.3.1]nonane scaffold can serve as a building block for functional materials with specific reactivity or stability. The nitrogen atom in the ring can be functionalized to introduce various chemical groups, allowing for the creation of materials with tailored surface properties or reactive sites.
For instance, the stable nitroxyl (B88944) radical, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), derived from the corresponding amine, has been developed as a highly active organocatalyst for the oxidation of alcohols. mdpi.comacs.org The stability of the radical is attributed to the bicyclic framework. Such stable radical-containing materials could have applications in organic synthesis, polymer chemistry, and as components in batteries or other energy storage devices.
Antimicrobial and Antifungal Activity Studies (mechanistic focus, SAR considerations)
Derivatives of 3-azabicyclo[3.3.1]nonane have demonstrated significant potential as antimicrobial and antifungal agents. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies have been conducted to understand the key structural features responsible for their biological activity and to guide the design of more potent compounds.
A series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have been synthesized and screened for their antimicrobial activity. researchgate.net These studies have revealed that the nature and position of substituents on the aryl rings play a crucial role in determining the antimicrobial potency. For example, compounds with electron-withdrawing groups, such as halogens, on the phenyl rings at the C-2 and C-4 positions often exhibit enhanced activity. researchgate.netchemijournal.com Specifically, a general trend for good antibacterial and antifungal activity was found to be in the order of F > Cl > methyl > methoxy, with the ortho and para positions on the phenyl rings being the most favorable for substitution. chemijournal.com
The mechanism of action of these compounds is not fully elucidated, but it is believed to involve interactions with microbial cell membranes or specific enzymes. The rigid bicyclic core likely serves as a scaffold to orient the aryl groups in a specific spatial arrangement that facilitates these interactions.
Hydrazone derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have also shown promising antimicrobial and antifungal activities. researchgate.netscirp.org Halogen-substituted thienoyl hydrazone derivatives, in particular, displayed excellent inhibitory potency against a range of bacterial and fungal strains, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL. scirp.org Similarly, thiosemicarbazone derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have been synthesized and shown to possess significant antibacterial and antifungal properties. researchgate.net
The following table summarizes the antimicrobial activity of selected 3-azabicyclo[3.3.1]nonane derivatives.
| Compound Type | Substituents | Target Organisms | Key Findings |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Electron-withdrawing groups (e.g., F, Cl) on aryl rings | Bacteria and Fungi | Enhanced activity with halogens at ortho/para positions. researchgate.netchemijournal.com |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones | Various aryl substituents | Bacteria and Fungi | Exhibited significant activities against all tested strains. researchgate.net |
| 2r, 4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one 2-thienoyl hydrazones | Halogen substituents | Bacteria and Fungi | Excellent inhibitory potency with MIC as low as 6.25 µg/mL. scirp.org |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones | Various aryl substituents | Bacteria and Fungi | Showed maximum inhibition at low concentrations against specific strains. researchgate.net |
These studies highlight the importance of the 3-azabicyclo[3.3.1]nonane scaffold in the development of new antimicrobial agents. The rigid framework, combined with the ability to introduce diverse functional groups, provides a versatile platform for designing compounds with potent and selective activity against a broad spectrum of microbial pathogens.
Synthesis and Characterization of Advanced Derivatives and Analogues of 3 Methyl 3 Azabicyclo 3.3.1 Nonane
N-Substitution Variants (e.g., N-Methyl, N-Benzyl, Quaternary Ammonium (B1175870) Salts)
Modification of the nitrogen atom in the 3-azabicyclo[3.3.1]nonane skeleton is a common strategy to modulate the steric and electronic properties of the molecule, which can significantly impact its biological activity.
N-Alkylation and N-Benzylation:
N-alkylation, including N-methylation and N-benzylation, is typically achieved through the reaction of the parent 3-azabicyclo[3.3.1]nonane with an appropriate alkyl or benzyl (B1604629) halide. For instance, the synthesis of N-benzyl-3-azabicyclo[3.3.1]nonane derivatives can be accomplished through reactions with benzylamine (B48309). orgsyn.org Michael reactions involving methyl or ethyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds lead to the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. researchgate.net The stereochemistry of N-alkylation has been studied, revealing insights into the conformational preferences of the resulting products. acs.org
Quaternary Ammonium Salts:
The quaternization of the nitrogen atom in the 3-azabicyclo[3.3.1]nonane ring system introduces a permanent positive charge, which can be crucial for interactions with biological targets. These quaternary ammonium salts are often prepared by treating the corresponding tertiary amine with an alkyl halide. For example, N-methyl quaternary ammonium salts can be demethylated under certain conditions. acs.org The formation of these salts significantly alters the pharmacological profile of the parent compound. acs.org Bisquaternary ammonium derivatives of granatanol (a related 9-azabicyclo[3.3.1]nonane system) have been explored as neuromuscular blocking agents. nih.gov
Table 1: Examples of N-Substituted 3-Azabicyclo[3.3.1]nonane Derivatives
| Derivative | Synthetic Method | Key Features | Reference(s) |
|---|---|---|---|
| N-Methyl-3-azabicyclo[3.3.1]nonane | N-alkylation of the parent amine | Introduction of a small alkyl group | acs.org |
| N-Benzyl-3-azabicyclo[3.3.1]nonane | Reaction with benzylamine or benzyl halides | Introduction of a bulky, aromatic substituent | orgsyn.orgresearchgate.netresearchgate.net |
| 3-Methyl-3-azabicyclo[3.3.1]nonane Quaternary Ammonium Salts | Reaction of the tertiary amine with alkyl halides | Permanent positive charge, altered biological activity | acs.orgnih.gov |
Functionalization at Specific Ring Positions (e.g., C-1, C-9, C-2,4-diaryl)
The introduction of functional groups at specific carbon atoms of the 3-azabicyclo[3.3.1]nonane ring allows for the fine-tuning of the molecule's properties and the exploration of its chemical space.
Bridgehead (C-1) and C-9 Functionalization:
The bridgehead positions (C-1 and C-5) and the C-9 position are key sites for modification. For example, new azabicyclo[3.3.1]nonane derivatives with a pyridinyl substituent at the bridgehead position have been synthesized and shown to be potent and selective α7 nicotinic ligands. acs.org Michael reactions have been employed to introduce substituents at the C-1 and C-6/C-8 positions of the 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane system. researchgate.net
Diaryl Substitution (C-2,4):
The synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonanes can be achieved through various synthetic routes. These derivatives are of interest due to the potential for creating structurally diverse libraries of compounds with a range of biological activities.
Table 2: Functionalization at Specific Ring Positions
| Position(s) | Type of Functionalization | Synthetic Approach | Significance | Reference(s) |
|---|---|---|---|---|
| C-1 | Pyridinyl substitution | Multi-step synthesis | Potent and selective α7 nicotinic ligands | acs.org |
| C-1, C-6, C-8 | Carboxylate and other substituents | Michael reaction | Creation of diverse substituted derivatives | researchgate.net |
| C-2, C-4 | Diaryl substitution | Various synthetic routes | Access to structurally diverse compounds | nih.gov |
Heteroatom-Containing Azabicyclic Systems (e.g., Oxa-aza, Thia-aza, Diaza, Pentaaza derivatives)
Replacing one or more carbon atoms in the bicyclic framework with other heteroatoms leads to novel heterocyclic systems with unique conformational and electronic properties.
Oxa-aza and Thia-aza Systems:
The introduction of an oxygen or sulfur atom into the 3-azabicyclo[3.3.1]nonane skeleton creates oxa-aza and thia-aza analogues. For instance, 9-oxa-3-azabicyclo[3.3.1]nonane hydrochloride is a commercially available derivative. fluorochem.co.uk A series of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones have been prepared via a Mannich-type condensation. tandfonline.com
Diaza and Pentaaza Systems:
Increasing the number of nitrogen atoms in the bicyclic core leads to diaza and polyaza systems. The synthesis of 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives has been achieved through a one-pot double Mannich-type reaction. nih.gov While the synthesis of mono-, di-, and tri-azabicyclo[3.3.1]nonanes is well-established, the synthesis of tetra- and penta-azabicyclo[3.3.1]nonane frameworks is less common. nih.gov
Table 3: Heteroatom-Containing Analogues
| Analogue Type | Example | Synthetic Method | Reference(s) |
|---|---|---|---|
| Oxa-aza | 9-Oxa-3-azabicyclo[3.3.1]nonane | Not detailed in provided context | fluorochem.co.uk |
| Thia-aza | N-Alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | Mannich-type condensation | tandfonline.com |
| Diaza | Diaza-bicyclic analogues | Not detailed in provided context | nih.gov |
| Pentaaza | 2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-dienes | One-pot double Mannich-type reaction | nih.gov |
Development of Conformationally Constrained Analogues for SAR Studies
The rigid bicyclo[3.3.1]nonane framework serves as an excellent scaffold for designing conformationally constrained analogues. By strategically introducing substituents or additional rings, the conformational flexibility of the molecule can be restricted, which is a powerful tool in structure-activity relationship (SAR) studies. This approach helps to identify the bioactive conformation of a molecule and to design more potent and selective ligands for biological targets. The conformational analysis of these systems is often performed using NMR spectroscopy and X-ray crystallography. tandfonline.com
Future Directions and Emerging Research Avenues
Exploration of Novel and Efficient Synthetic Methodologies
The synthesis of the 3-azabicyclo[3.3.1]nonane framework has traditionally relied on methods such as the Mannich reaction. researchgate.net However, the future of synthesizing 3-Methyl-3-azabicyclo[3.3.1]nonane and its derivatives lies in the development of more sophisticated and efficient strategies.
One promising avenue is the continued exploration of one-pot tandem Mannich reactions . Recent studies have demonstrated the feasibility of synthesizing 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine (B145610) in a single step, offering good yields. rsc.org Further optimization of this method for a wider range of substrates and improved stereocontrol is an active area of research.
Multicomponent cascade reactions represent another frontier. A novel protocol has been developed for preparing functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals through a complex cascade reaction by simply refluxing the mixture. acs.org Adapting such cascade reactions for the synthesis of this compound could significantly streamline the manufacturing process, making it more time and cost-effective.
The following table summarizes some of the emerging synthetic approaches:
| Synthetic Methodology | Description | Potential Advantages |
| One-Pot Tandem Mannich Reaction | A condensation reaction involving an amine, formaldehyde (B43269) (or an equivalent), and a carbon acid, performed in a single reaction vessel. | Reduced reaction time, simplified purification, and improved overall yield. |
| Multicomponent Cascade Reactions | A sequence of intramolecular reactions that occur spontaneously under a single set of reaction conditions, where the product of one reaction is the substrate for the next. | High atom economy, operational simplicity, and the ability to generate complex molecules from simple starting materials. |
| Microwave-Assisted Synthesis | The use of microwave irradiation to heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields. | Rapid and uniform heating, increased reaction rates, and often cleaner reactions with fewer side products. nih.gov |
Further research into these and other novel synthetic strategies, such as flow chemistry and enzymatic synthesis, will be crucial for the efficient and scalable production of this compound and its derivatives for various applications.
Deeper Understanding of Conformational Energy Landscapes and Interconversion Dynamics
The biological activity and material properties of this compound are intrinsically linked to its three-dimensional structure. The bicyclic system can adopt several conformations, with the chair-chair and chair-boat forms being the most significant. nih.govtandfonline.com A deeper understanding of the conformational energy landscape and the dynamics of interconversion between these forms is a key area for future research.
NMR spectroscopy has been a primary tool for studying the conformational preferences of 3-azabicyclo[3.3.1]nonane derivatives in solution. researchgate.netcsic.es These studies have shown that in many cases, a flattened chair-chair conformation is preferred, with the N-CH3 group in an equatorial position. csic.es However, the presence of substituents on the bicyclic framework can significantly influence the conformational equilibrium. rsc.org
Future research will likely involve a combination of advanced spectroscopic techniques and computational modeling to map the potential energy surface of this compound and its derivatives with high accuracy. This will allow for a more precise prediction of the dominant conformations and the energy barriers for interconversion. Understanding these dynamics is critical for designing molecules with specific shapes and functionalities.
| Conformation | Key Features | Influence of N-Methyl Group |
| Chair-Chair | Both six-membered rings are in a chair conformation. This is often the most stable conformation. | The equatorial orientation of the N-methyl group is generally favored to minimize steric interactions. csic.es |
| Chair-Boat | One six-membered ring is in a chair conformation, while the other is in a boat conformation. | Can be populated, especially with certain substitution patterns on the bicyclic rings. tandfonline.com |
A comprehensive understanding of these conformational subtleties will enable the rational design of this compound-based compounds with enhanced biological activity or tailored material properties.
High-Throughput Screening Approaches for Identification of Novel Biological Targets
While the 3-azabicyclo[3.3.1]nonane scaffold is present in a number of biologically active compounds, the full therapeutic potential of this compound itself remains largely unexplored. nih.govrsc.orgHigh-throughput screening (HTS) offers a powerful approach to systematically test this compound and a library of its derivatives against a wide array of biological targets.
HTS allows for the rapid testing of thousands of compounds, enabling the identification of "hits"—compounds that exhibit a desired biological effect. These hits can then be further optimized to develop new drug candidates. Given the structural rigidity and chemical versatility of the this compound scaffold, it is a prime candidate for inclusion in HTS campaigns.
Future research in this area will involve:
Synthesis of diverse libraries: Creating a collection of this compound derivatives with varied substituents to explore a wider chemical space.
Screening against multiple target classes: Testing these libraries against a broad range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and protein-protein interactions.
Development of relevant assays: Utilizing advanced assay technologies, such as those based on fluorescence, luminescence, or label-free detection, to enable efficient and sensitive screening.
The identification of novel biological targets for this compound through HTS could open up new avenues for the development of therapeutics for a variety of diseases.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and development. For a compound like this compound, these technologies can be applied in several impactful ways.
Compound Design: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to learn the complex relationships between structure and function. This knowledge can then be used to design novel this compound derivatives with a higher probability of being active against a specific biological target. Machine learning models can predict the biological activity profiles of new compounds, helping to prioritize which molecules to synthesize and test. way2drug.com
Mechanism Prediction: Understanding the mechanism of action of a compound is crucial for its development as a therapeutic agent. AI and ML models are being developed to predict the likely biological targets of a molecule based on its chemical structure. Furthermore, these technologies can help to elucidate the reaction mechanisms of synthetic pathways, aiding in the optimization of reaction conditions and the discovery of novel synthetic routes. researchgate.net
The integration of AI and ML into the research pipeline for this compound will accelerate the discovery of new applications and facilitate the development of more effective and safer drugs.
Sustainable and Environmentally Benign Synthesis Routes
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes, a concept known as green chemistry . jocpr.comastrazeneca.commdpi.com For the synthesis of this compound, this translates to a focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.
Key areas for future research in the sustainable synthesis of this compound include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.
Catalysis: Employing catalytic methods, including biocatalysis and organocatalysis, to reduce the need for stoichiometric reagents and to enable reactions to be carried out under milder conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Energy Efficiency: Utilizing energy-efficient technologies, such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov
The development of sustainable synthetic routes for this compound is not only an environmental imperative but also offers economic advantages through reduced waste disposal costs and more efficient processes.
Q & A
Q. What are the primary synthetic strategies for constructing the 3-azabicyclo[3.3.1]nonane core structure?
The bicyclic framework can be synthesized via intramolecular cyclization or cascade reactions. For example:
- Michael/aldol cascade : A one-pot reaction sequence forms the bicyclic system through conjugate addition followed by aldol cyclization, enabling efficient scaffold construction .
- N-cyclization of amine diols : Trifluoroacetic acid promotes intramolecular cyclization of amine diols to yield 3,7-dioxa-9-aza derivatives, which can be further functionalized .
- Nitrolysis pathways : Reaction of precursors like DPT (3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane) in fuming HNO₃ at low temperatures (−8°C to −36°C) produces high-energy materials (e.g., HMX), tracked via ¹H-NMR kinetics .
Q. How is the stereochemistry of 3-Methyl-3-azabicyclo[3.3.1]nonane derivatives characterized?
X-ray crystallography is critical for resolving stereochemical configurations. For instance, crystal structures of 2,4-diphenyl derivatives revealed chair-boat conformations and axial/equatorial substituent orientations, directly correlating with biological activity . Additionally, NMR spectroscopy (e.g., HSQC, NOESY) identifies stereoisomers by analyzing coupling constants and nuclear Overhauser effects .
Q. What biological activities are associated with the 3-azabicyclo[3.3.1]nonane pharmacophore?
The scaffold exhibits diverse bioactivities:
- Nicotinic acetylcholine receptor (nAChR) antagonism : Derivatives like methyllycaconitine bind to α7 nAChR subtypes, validated via radioligand displacement assays .
- Analgesic properties : Methyl-substituted analogs (e.g., 1-methyl-3-phenethyl derivatives) show potent analgesic effects in rodent models, likely via opioid receptor modulation .
- Dopamine transporter (DAT) inhibition : 9-Methyl-3β-phenyl derivatives act as cocaine-binding site ligands, with binding affinities (Ki) measured via competitive inhibition assays using [³H]WIN 35,428 .
Advanced Research Questions
Q. What methodologies are employed to study the reaction kinetics of nitrolysis in azabicyclo compounds?
Kinetic studies of DPT nitrolysis in HNO₃ use ¹H-NMR to monitor intermediate formation (e.g., MNX, a nitrosylated byproduct) and quantify HMX yield. Activation energies (Eₐ) are calculated via Arrhenius plots, with temperature-controlled experiments (−8°C to −36°C) ensuring reproducible rate constants . Computational modeling (DFT) further elucidates transition states and nitro group migration pathways .
Q. How do structural modifications at specific positions of the bicyclic framework influence receptor binding affinity?
- Position 3 : Methyl or benzyl groups enhance nAChR subtype selectivity. For example, 3-(4-pyridylphenyl) substitutions increase α4β2 affinity, while imidazole derivatives target α7 subtypes, validated via electrophysiology and calcium flux assays .
- Position 9 : tert-Butyl or Boc (tert-butoxycarbonyl) groups improve metabolic stability. For instance, 9-tert-butyl-3-methyl derivatives exhibit prolonged half-lives in hepatic microsome assays .
- Position 7 : Carboxylate or oxo groups modulate solubility and blood-brain barrier permeability, quantified via logP measurements and PAMPA assays .
Q. What strategies address contradictions in biological activity data for structurally similar analogs?
- Orthogonal assay validation : Discrepancies in DAT binding (e.g., varying Ki values for 3β-phenyl vs. 3α-phenyl isomers) are resolved using complementary techniques like autoradiography and in vivo microdialysis .
- Conformational analysis : Molecular dynamics simulations differentiate bioactive conformers. For example, boat-chair interconversions in 3,7-diazabicyclo derivatives explain divergent agonism/antagonism profiles at orexin receptors .
Methodological Insights
Q. Table 1: Key Synthetic Intermediates and Their Applications
Q. Table 2: Biological Activity Data
Critical Considerations for Experimental Design
- Purification challenges : Chromatographic separation of stereoisomers (e.g., exo vs. endo) requires chiral stationary phases (CSPs) or recrystallization in hexane/ethyl acetate .
- Stability issues : Boc-protected analogs hydrolyze under acidic conditions; stability studies in simulated gastric fluid (pH 1.2) are recommended .
- Data reproducibility : Kinetic studies must control HNO₃ concentration (±0.5%) and temperature (±0.1°C) to minimize HMX yield variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
